Beta-Lactamase Inhibition Profile of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate
Methyl 3-(aminomethyl)-1H-indole-2-carboxylate exhibits weak, non-selective inhibition of class A and C beta-lactamases. It demonstrates IC50 values in the millimolar range against multiple clinically relevant enzymes: 1.85 mM against E. coli K12 class A beta-lactamase (PSE4) and 2.65 mM against E. cloacae P99 class C beta-lactamase [1]. This activity is notably weaker than established beta-lactamase inhibitors such as clavulanic acid (IC50 values typically in the nanomolar range) and tazobactam [2]. The compound's profile is characterized by its lack of selectivity and high micromolar to millimolar potency.
| Evidence Dimension | Beta-Lactamase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.85 mM (E. coli class A PSE4); IC50 = 2.65 mM (E. cloacae class C P99); IC50 = 22.0 mM (P. mirabilis class A C889) |
| Comparator Or Baseline | Clavulanic acid: IC50 ~ 0.8 µM for class A enzymes; Tazobactam: IC50 < 0.1 µM for common class A enzymes. |
| Quantified Difference | Target compound is >2000-fold less potent than comparator inhibitors. |
| Conditions | In vitro enzyme inhibition assay using purified beta-lactamase enzymes. |
Why This Matters
This data confirms the compound's very low potency as a beta-lactamase inhibitor, which may be useful as a negative control or as a structurally distinct, low-affinity probe in enzyme mechanism studies, but not as a lead compound for antibiotic adjuvant development.
- [1] BindingDB. (n.d.). BDBM50469665 (CHEMBL30914) - Beta-lactamase Inhibition Data. View Source
- [2] Bush, K., & Bradford, P. A. (2016). Beta-lactams and beta-lactamase inhibitors: an overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. View Source
